molecular formula C12H24N2O2 B8215504 tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate

tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate

Cat. No.: B8215504
M. Wt: 228.33 g/mol
InChI Key: AFBJLLMPAKKANC-LBPRGKRZSA-N
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Description

tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-3-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems. These systems provide better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally benign reagents and catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: tert-Butyl carbamates are investigated for their potential use in drug delivery systems. They can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability .

Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic or basic conditions, releasing the active amine. The tert-butyl group provides steric protection, preventing unwanted side reactions during the synthesis . The molecular targets and pathways involved include interactions with enzymes and proteins, where the carbamate group can form reversible covalent bonds .

Comparison with Similar Compounds

Comparison:

  • tert-Butyl carbamate : Similar steric properties but lacks the chiral center present in tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate.
  • Benzyl carbamate : Offers different electronic properties due to the benzyl group, affecting its reactivity.
  • Methyl carbamate : Smaller and less sterically hindered, leading to different reactivity patterns.
  • Phenyl carbamate : Similar to benzyl carbamate but with a phenyl group, providing different steric and electronic effects.
  • Ethyl (4-aminophenyl)carbamate : Contains an aromatic amine, offering unique reactivity and applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties, such as steric hindrance and stability, make it a valuable intermediate in various synthetic processes

Properties

IUPAC Name

tert-butyl N-[[(3S)-3-methylpiperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBJLLMPAKKANC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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